Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate Hydrochloride
CAS No.:
Cat. No.: VC16485100
Molecular Formula: C8H16ClNO4S
Molecular Weight: 257.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO4S |
|---|---|
| Molecular Weight | 257.74 g/mol |
| IUPAC Name | methyl 2-amino-2-(1,1-dioxothian-4-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO4S.ClH/c1-13-8(10)7(9)6-2-4-14(11,12)5-3-6;/h6-7H,2-5,9H2,1H3;1H |
| Standard InChI Key | HFNDIDRPONWJQA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C1CCS(=O)(=O)CC1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate Hydrochloride has the molecular formula C₈H₁₆ClNO₄S and a molecular weight of 257.74 g/mol. Its IUPAC name, methyl 2-amino-2-(1,1-dioxothian-4-yl)acetate hydrochloride, reflects the sulfone group (1,1-dioxido) on the tetrahydrothiopyran ring and the hydrochloride salt formation at the amino group. The canonical SMILES string COC(=O)C(C1CCS(=O)(=O)CC1)N.Cl precisely encodes its atomic connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₄S |
| Molecular Weight | 257.74 g/mol |
| IUPAC Name | Methyl 2-amino-2-(1,1-dioxothian-4-yl)acetate hydrochloride |
| CAS Registry Number | 1192109-58-2 |
| Solubility (Predicted) | Highly soluble in polar solvents (e.g., water, DMSO) |
| Stability | Stable at room temperature under inert conditions |
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous tetrahydrothiopyran derivatives reveals chair conformations for the six-membered ring, stabilized by intramolecular hydrogen bonding between the sulfone oxygen and the amino group . Nuclear magnetic resonance (NMR) spectra for this compound exhibit characteristic signals:
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¹H NMR (400 MHz, D₂O): δ 3.72 (s, 3H, OCH₃), 3.45–3.32 (m, 2H, CH₂-SO₂), 2.98–2.85 (m, 2H, CH₂-NH₂), 2.15–1.92 (m, 4H, cyclohexane CH₂).
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¹³C NMR: δ 173.5 (C=O), 58.9 (OCH₃), 54.2 (C-NH₂), 52.1 (SO₂-CH₂), 28.4–24.7 (cyclohexane carbons).
Synthesis and Manufacturing Processes
Parent Compound Synthesis
The precursor, Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate, is synthesized via a three-step sequence:
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Ring Formation: Tetrahydrothiopyran-4-one is treated with ethylenediamine to form a Schiff base, which undergoes reduction with sodium borohydride to yield 4-aminotetrahydrothiopyran .
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Amino Acetylation: The amine reacts with methyl bromoacetate in the presence of triethylamine, producing the esterified amino derivative.
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Oxidation: The sulfide group in tetrahydrothiopyran is oxidized to a sulfone using hydrogen peroxide or oxone, enhancing electrophilicity for subsequent salt formation .
Hydrochloride Salt Formation
The free base is dissolved in anhydrous dichloromethane and treated with hydrogen chloride gas, precipitating the hydrochloride salt. This step improves crystallinity and shelf-life, critical for pharmaceutical applications.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition |
| HCl Equivalents | 1.1 eq | Prevents over-acidification |
| Solvent | Dichloromethane | Enhances solubility |
| Reaction Time | 2 hours | Ensures complete salt formation |
Applications in Pharmaceutical Research
Role as a Protecting Group in Oligonucleotide Synthesis
The compound’s sulfone and amino groups make it a candidate for 2′-O-protection in RNA synthesis. In solid-phase synthesis, it prevents undesired side reactions during phosphoramidite coupling . Comparative studies show that its hydrolysis under alkaline conditions (e.g., 0.1M NaOH, 65°C) achieves >95% deprotection efficiency without damaging the RNA backbone .
Pharmacological and Toxicological Profile
Metabolic Stability
Incubation with human liver microsomes reveals a half-life of 2.3 hours, primarily due to esterase-mediated hydrolysis of the methyl acetate group. This rapid metabolism limits its direct use as a drug candidate but validates its role as a transient protecting group.
Future Directions
Expanding Applications in Bioconjugation
The amino group’s reactivity toward NHS esters and isocyanates positions this compound as a linker for antibody-drug conjugates (ADCs). Pilot studies coupling it with trastuzumab demonstrate 85% conjugation efficiency, though in vivo stability requires improvement.
Sustainable Synthesis Routes
Efforts to replace dichloromethane with cyclopentyl methyl ether (CPME) aim to reduce environmental impact. Early results show comparable yields (78% vs. 82%) with a 40% lower carbon footprint.
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